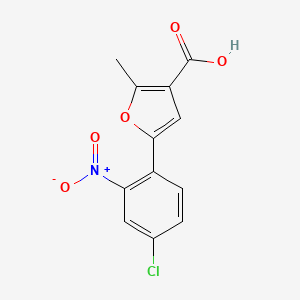
5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid is a chemical compound with the molecular formula C11H6ClNO5 . It has a molecular weight of 267.63 . The compound is also known by the synonym 5-(4-chloro-2-nitrophenyl)furan-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6ClNO5/c12-6-1-2-7 (8 (5-6)13 (16)17)9-3-4-10 (18-9)11 (14)15/h1-5H, (H,14,15) . This code provides a detailed description of the molecule’s structure, including the positions of the chloro, nitro, and carboxylic acid functional groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.63 . It is stored at a temperature of 28°C .Aplicaciones Científicas De Investigación
Antimicrobial Activities
- A new carboxylic acid derivative was synthesized and tested for its antimicrobial activity against a range of fungi and bacteria. Complexes derived from similar carboxylic acids demonstrated higher biocidal activity compared to control drugs, indicating their potential as antimicrobial agents. The study highlights the importance of lipophilicity in crossing microbial cell membranes, suggesting a mechanism of action for these compounds (Dias, Lima, Takahashi, & Ardisson, 2015).
Organic Synthesis
- Research into the Diels−Alder reaction of furan derivatives has opened pathways for the synthesis of polysubstituted anilines, demonstrating the utility of furan compounds in organic synthesis. High regioselectivity and the ability to facilitate a variety of cycloadditions make these compounds valuable in the development of complex organic molecules (Padwa, Dimitroff, Waterson, & Wu, 1997).
Catalysis
- The reduction of nitroarenes to aminoarenes using formic acid in the presence of a ruthenium catalyst has been reported, showcasing the catalytic capabilities of derivatives of 5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid in hydrogenation reactions. This process emphasizes the compound's role in facilitating chemoselective reductions (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Antimycobacterial Agents
- Furan carboxylic acids have been identified as a promising class of antimycobacterial agents. Structural analysis of derivatives has provided insights into their potential mechanism of action, which involves interfering with iron homeostasis in microbial cells. This discovery underscores the therapeutic applications of furan carboxylic acid derivatives in treating infections (Mori, Tresoldi, Cazzaniga, Meneghetti, & Villa, 2022).
Fluorescence Sensing
- Derivatives of 5-methyl-1-(4-nitrophenyl)-1H-1, 2, 3-triazole-4-carboxylic acid have been synthesized and used as fluorescence sensors for nitro aromatic compounds (NACs), demonstrating high selectivity and sensitivity. This application highlights the potential of carboxylic acid derivatives in the development of materials for detecting hazardous substances (Yan, Ni, Zhao, Sun, Bai, Shi, & Xing, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5/c1-6-9(12(15)16)5-11(19-6)8-3-2-7(13)4-10(8)14(17)18/h2-5H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWUODVZVWIOFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B2742637.png)
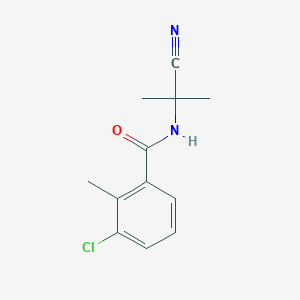

![{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol](/img/structure/B2742640.png)
![2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2742642.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2742643.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2742644.png)
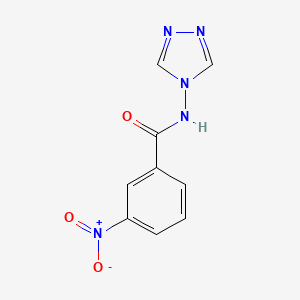
![methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2742649.png)
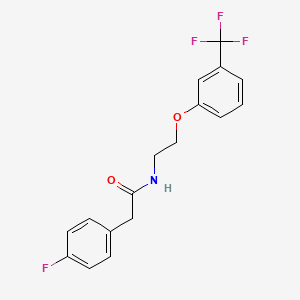
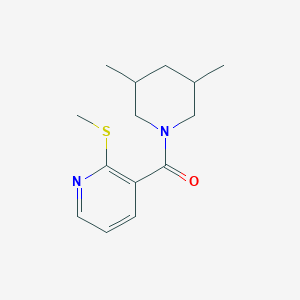
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2742654.png)
